Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2408965-30-8
VCID: VC7735324
InChI: InChI=1S/C10H17NO3.ClH/c1-13-8(12)10(11)6-9(7-10)2-4-14-5-3-9;/h2-7,11H2,1H3;1H
SMILES: COC(=O)C1(CC2(C1)CCOCC2)N.Cl
Molecular Formula: C10H18ClNO3
Molecular Weight: 235.71

Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride

CAS No.: 2408965-30-8

Cat. No.: VC7735324

Molecular Formula: C10H18ClNO3

Molecular Weight: 235.71

* For research use only. Not for human or veterinary use.

Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride - 2408965-30-8

Specification

CAS No. 2408965-30-8
Molecular Formula C10H18ClNO3
Molecular Weight 235.71
IUPAC Name methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H17NO3.ClH/c1-13-8(12)10(11)6-9(7-10)2-4-14-5-3-9;/h2-7,11H2,1H3;1H
Standard InChI Key XEYFVXUBEMIDRQ-UHFFFAOYSA-N
SMILES COC(=O)C1(CC2(C1)CCOCC2)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s IUPAC name, methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate hydrochloride, reflects its spirocyclic architecture, which combines a six-membered oxane ring fused to a five-membered carbocycle via a shared spiro carbon atom. The hydrochloride salt form enhances its stability and solubility in polar solvents, though exact solubility data remain unspecified . Key structural descriptors include:

  • SMILES: COC(=O)C1(CC2(C1)CCOCC2)N.Cl

  • InChIKey: XEYFVXUBEMIDRQ-UHFFFAOYSA-N

  • Rotatable bonds: 2, suggesting moderate conformational flexibility .

The spiro junction imposes significant steric constraints, which may influence its binding affinity to biological targets. X-ray crystallography data for analogous spiro compounds reveal chair-boat conformations in the oxane ring, a feature likely conserved in this derivative .

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis involves three optimized steps:

  • Cyclization: Formation of the spiro core via acid-catalyzed ring closure of a diol precursor.

  • Amination: Introduction of the amino group at C2 using ammonia or a protected amine source.

  • Esterification and Salt Formation: Reaction with methyl chloroformate followed by HCl treatment to yield the hydrochloride salt.

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationH2SO4\text{H}_2\text{SO}_4, 80°C, 12h65–70
AminationNH3/MeOH\text{NH}_3/\text{MeOH}, 50°C, 6h80–85
EsterificationMethyl chloroformate, Et3N\text{Et}_3\text{N}, 0°C90+

Industrial Scaling Challenges

Process optimization focuses on:

  • Catalyst Recycling: Reducing costs in the amination step.

  • Waste Management: Neutralizing sulfuric acid byproducts.

  • Purity Control: Achieving >95% purity via recrystallization .

Physicochemical Properties

Key Parameters

Data from commercial suppliers indicate :

  • LogP: -0.1, suggesting high hydrophilicity.

  • Polar Surface Area: 62 Ų, favorable for blood-brain barrier penetration.

  • Heavy Atom Count: 15, with two saturated rings contributing to rigidity.

Table 2: Physicochemical Profile

PropertyValue
Molecular Weight235.71 g/mol
Rotatable Bonds2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The low LogP value implies limited membrane permeability, necessitating prodrug strategies for oral bioavailability.

Material Science Applications

Polymer Precursors

The spiro structure’s rigidity makes it a promising monomer for high-temperature polymers. Pilot studies indicate enhanced thermal stability (decomposition >300°C) when incorporated into polyamides.

Catalytic Ligands

The amino and ether functionalities enable coordination to transition metals. Testing with palladium complexes showed moderate activity in Suzuki-Miyaura couplings (yield: 70–75%).

SupplierPurity (%)QuantityPrice (USD)
Enamine US95100 mg331
A2B Chem9550 mg515
SIA Enamine951 g956

Lead times range from 2 days (U.S. suppliers) to 12 days for international shipments.

Research Challenges and Future Directions

Knowledge Gaps

  • In Vivo Efficacy: No pharmacokinetic or toxicity data are publicly available.

  • Stereochemical Impact: The effect of spiro carbon chirality on bioactivity remains unstudied.

Industrial Priorities

  • Continuous Flow Synthesis: To improve cyclization step yields.

  • Crystallography: Resolving 3D structure to guide structure-based drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator